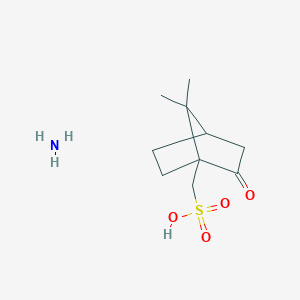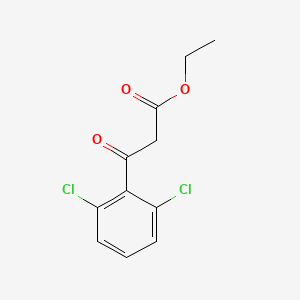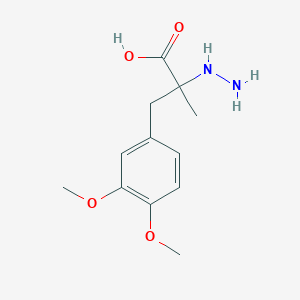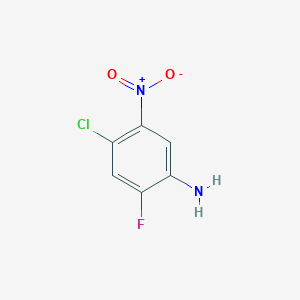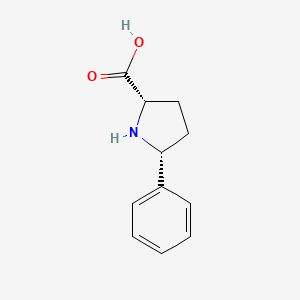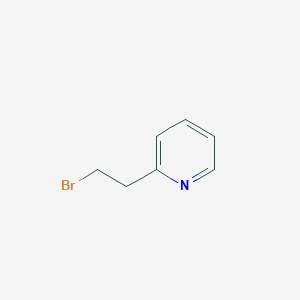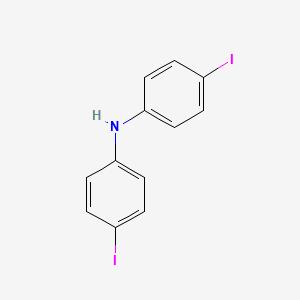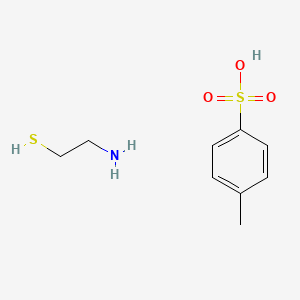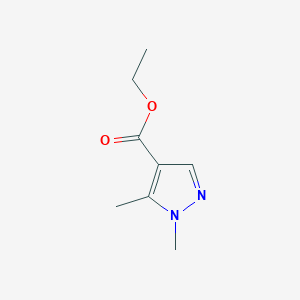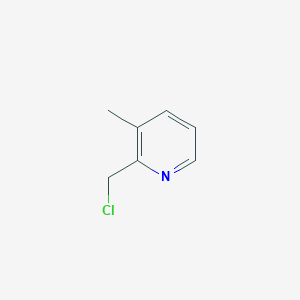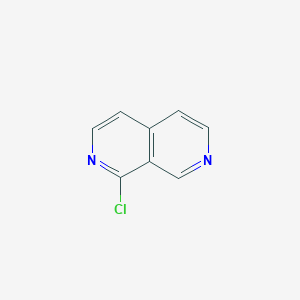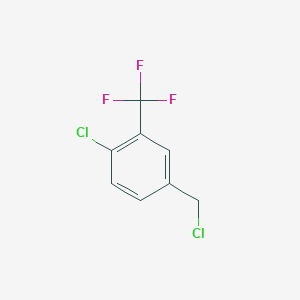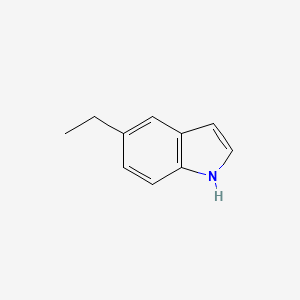
5-Ethylindole
Vue d'ensemble
Description
5-Ethylindole is a reagent used for chemical synthesis . It forms a reactant for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .
Synthesis Analysis
A new method is proposed for the synthesis of 5-vinylindole by simultaneous catalytic dehydrogenation and decarboxylation of 5-ethylindole-2-carboxylic acid and its ethyl ester . This method makes it possible to more than double the yield of the previously described method .Molecular Structure Analysis
The molecular structure of 5-Ethylindole is C10H11N . The classical method for the preparation of 5-ethylindole is a five-step synthesis according to Fischer .Chemical Reactions Analysis
The reaction of the o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction . β,β-Difunctionalized o-nitrostyrenes, 2,3-difunctionalized indoles were provided through a domino sequential reaction involving a reduction/cyclization/migration reaction .Physical And Chemical Properties Analysis
High precision combustion calorimetry was used to measure enthalpies of formation of indole derivatives . The gas-phase enthalpies of formation were derived with the help of vapor pressure measurements .Applications De Recherche Scientifique
Photolysis Studies
5-Ethylindole has been studied in the context of photolysis. In particular, research has explored the photolysis of similar indole derivatives, such as 5-m-ethoxy-1-m-ethylindole, in aqueous media. This research aimed to understand the absorption spectrum of the radical cation produced during photolysis, providing insights into the behavior of indole derivatives under specific conditions (R. R. Kuntz, 1986).
Molecular Pharmacology
Studies on the mode of action of 5-hydroxytryptamine (5-HT) using isolated salivary glands of the blowfly Calliphora have revealed the importance of the indole ring, as found in 5-Ethylindole, in conferring activity to molecular structures (M. Berridge, 1972).
Hydrogen Storage
5-Ethylindole has been evaluated as a potential liquid organic hydrogen carrier (LOHC). The hydrogenation of N-ethylindole over specific catalysts and its subsequent dehydrogenation indicate that indole derivatives like 5-Ethylindole could be promising for hydrogen storage technologies (Yuan Dong et al., 2015).
Chemical Synthesis
Research has also focused on the synthesis of indole derivatives. For example, the synthesis of 5-vinylindole from 5-ethylindole-2-carboxylic acid and its ethyl ester demonstrates the versatility of indole derivatives in chemical synthesis (N. E. Starostenko et al., 1991).
Drug Development
Indole derivatives have been explored in drug development, particularly as inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic diseases. Novel 2-amino-5-hydroxyindoles, structurally related to 5-Ethylindole, have shown potential in inhibiting this enzyme (J. Landwehr et al., 2006).
Analytical Chemistry
In analytical chemistry, derivatives of indoles, including 5-Ethylindole, have been used as markers in studies of alcohol consumption. For instance, glucuronidated 5-hydroxytryptophol, a marker derived from indole metabolism, has been measured for detecting recent alcohol intake (J. Dierkes et al., 2007).
Spectroscopy Research
Research on the electronic spectroscopy of tryptophan derivatives, such as 3-ethylindole, has provided insights into the properties of indole derivatives, contributing to our understanding of compounds like 5-Ethylindole (J. Pitts et al., 2000).
New Hydrogen Carrier
7-Ethylindole, closely related to 5-Ethylindole, has been identified as an efficient liquid organic hydrogencarrier with fast kinetics, suggesting similar potential applications for 5-Ethylindole (Zhiwen Chen et al., 2018).
Safety And Hazards
5-Ethylindole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The continuous decline of traditional fossil energy has cast the shadow of an energy crisis on human society . Hydrogen generated from renewable energy sources is considered as a promising energy carrier, which can effectively promote the energy transformation of traditional high-carbon fossil energy to low-carbon clean energy . The 5 wt% Ru 2.5 Ni 2.5 /Al 2 O 3 catalyst with the highest metal dispersion and the lowest average particle size had the best catalytic performance, achieving higher catalytic activity than the Ru 5 /Al 2 O 3 catalyst with a 50 % reduction in Ru metal usage .
Propriétés
IUPAC Name |
5-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBSRWDALLNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496385 | |
| Record name | 5-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylindole | |
CAS RN |
68742-28-9 | |
| Record name | 5-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


